molecular formula C6H12N2 B3276001 2-[(2-Methylpropyl)amino]acetonitrile CAS No. 63315-37-7

2-[(2-Methylpropyl)amino]acetonitrile

Cat. No.: B3276001
CAS No.: 63315-37-7
M. Wt: 112.17 g/mol
InChI Key: DAYCWCMZFOMJDW-UHFFFAOYSA-N
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Description

2-[(2-Methylpropyl)amino]acetonitrile, also known as isobutylaminoacetonitrile, is an organic compound with the molecular formula C6H12N2. It is a nitrile derivative that features an amino group attached to an acetonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(2-Methylpropyl)amino]acetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of isobutylamine with chloroacetonitrile under basic conditions. The reaction typically proceeds as follows:

CH3CH2CH(CH3)NH2+ClCH2CNCH3CH2CH(CH3)NHCH2CN+HCl\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{NH}_2 + \text{ClCH}_2\text{CN} \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{NHCH}_2\text{CN} + \text{HCl} CH3​CH2​CH(CH3​)NH2​+ClCH2​CN→CH3​CH2​CH(CH3​)NHCH2​CN+HCl

The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropyl)amino]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Methylpropyl)amino]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropyl)amino]acetonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in reactions with nucleophiles such as amines or thiols. The amino group can form hydrogen bonds and participate in acid-base interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methylpropyl)amino]acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

IUPAC Name

2-(2-methylpropylamino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-6(2)5-8-4-3-7/h6,8H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYCWCMZFOMJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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